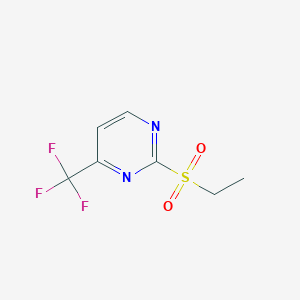2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine
CAS No.: 869949-05-3
Cat. No.: VC5340884
Molecular Formula: C7H7F3N2O2S
Molecular Weight: 240.2
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 869949-05-3 |
|---|---|
| Molecular Formula | C7H7F3N2O2S |
| Molecular Weight | 240.2 |
| IUPAC Name | 2-ethylsulfonyl-4-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C7H7F3N2O2S/c1-2-15(13,14)6-11-4-3-5(12-6)7(8,9)10/h3-4H,2H2,1H3 |
| Standard InChI Key | FTZBCPRYNJKRIU-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=NC=CC(=N1)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a six-membered pyrimidine ring, a nitrogen-containing heterocycle, with two distinct functional groups:
-
Trifluoromethyl (-CF): Positioned at the 4th carbon, this group confers high electronegativity and metabolic stability, making the molecule resistant to oxidative degradation .
-
Ethylsulfonyl (-SOCH): Located at the 2nd carbon, the sulfonyl group enhances solubility in polar solvents and participates in hydrogen bonding, which is critical for biological interactions .
The IUPAC name, 2-ethylsulfonyl-4-(trifluoromethyl)pyrimidine, reflects this substitution pattern. The canonical SMILES representation and InChI key further delineate its atomic connectivity .
Table 1: Key Identifiers of 2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine
| Property | Value | Source |
|---|---|---|
| CAS Number | 869949-05-3 | |
| Molecular Formula | ||
| Molar Mass | 240.21 g/mol | |
| Boiling Point | 337.4 ± 52.0 °C (760 mmHg) | |
| Density | 1.4 ± 0.1 g/cm³ |
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via nucleophilic substitution reactions on pre-functionalized pyrimidine intermediates. A common route involves:
-
Sulfonation of 2-chloro-4-(trifluoromethyl)pyrimidine: Treatment with sodium ethanesulfinate in a polar aprotic solvent (e.g., DMF) at elevated temperatures yields the sulfonyl derivative .
-
Oxidation of 2-(ethylthio)-4-(trifluoromethyl)pyrimidine: Using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfonyl group .
The reaction’s progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity.
Purification and Characterization
Crude product is purified through recrystallization from ethanol or acetone, achieving >95% purity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm structural integrity, while differential scanning calorimetry (DSC) assesses thermal stability .
Physicochemical Properties
Thermal Behavior
The compound exhibits a boiling point of 337.4 \pm 52.0 \, ^\circ\text{C}, indicative of moderate volatility. Its density () aligns with sulfonyl-containing aromatics, which are denser than aliphatic analogues due to increased molecular packing .
Solubility and Reactivity
-
Solubility: Highly soluble in dimethyl sulfoxide (DMSO) and moderately soluble in dichloromethane (DCM). Aqueous solubility is limited (<1 mg/mL at 25°C) due to the hydrophobic trifluoromethyl group .
-
Stability: Stable under ambient conditions but decomposes upon prolonged exposure to strong acids or bases, releasing sulfur dioxide gas .
Applications in Research
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. Its sulfonyl group acts as a hydrogen-bond acceptor, enhancing binding affinity to target proteins like HIV-1 reverse transcriptase .
Agrochemical Development
In agrochemistry, it is incorporated into herbicides and fungicides, where the trifluoromethyl group disrupts enzymatic pathways in pests . Field trials demonstrate efficacy against Botrytis cinerea at concentrations as low as 50 ppm .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume